6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Description
6-Chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 102830-71-7) is a bicyclic heterocyclic compound featuring a pyrano[2,3-b]pyridine core substituted with chlorine atoms at positions 6 and 2-(4-chlorophenyl) (Fig. 1). Its molecular formula is C₁₄H₁₀Cl₂N₂O, with a molecular weight of 307.15 g/mol.
Properties
CAS No. |
102830-62-6 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-2,4-5,7-8,13H,3,6H2 |
InChI Key |
RDJMRYYHRVKYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-chloropyridine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrano-pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing chlorine atoms on the aromatic rings direct electrophiles to specific positions.
Mechanistic Insight :
-
The 4-chlorophenyl group deactivates the benzene ring, favoring nitration at the para position relative to chlorine.
-
Pyran oxygen directs sulfonation to the meta position due to resonance effects.
Nucleophilic Substitution
The 6-chloro group is highly reactive toward nucleophiles, enabling derivatization:
| Nucleophile | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| NH₃ (excess) | Ethanol, reflux, 12h | 6-Amino-2-(4-chlorophenyl)-pyrano... | 78% | Precursor for kinase inhibitors |
| NaOMe | MeOH, 80°C, 6h | 6-Methoxy-2-(4-chlorophenyl)-pyrano... | 85% | Bioisostere development |
| Piperidine | DMF, 100°C, 3h | 6-Piperidinyl-2-(4-chlorophenyl)-pyrano.. | 92% | Anti-inflammatory agents |
Key Observations :
-
Steric hindrance from the pyran ring slows substitution at the 2-chlorophenyl group .
-
Reactions proceed via an SNAr mechanism, confirmed by kinetic studies .
Multicomponent Reactions (MCRs)
The compound participates in green MCRs to form polycyclic systems:
Example Reaction :
Reactants:
-
6-Chloro-2-(4-chlorophenyl)-pyrano[2,3-b]pyridine
-
Benzaldehyde
-
Malononitrile
-
Hydrazine hydrate
| Catalyst | Solvent | Time | Product | Yield | Bioactivity |
|---|---|---|---|---|---|
| Taurine | Acetonitrile | 3h | Pyrazolo[3,4-b]pyridine hybrid | 76% | COX-2 inhibition (IC₅₀ = 1.2 µM) |
| DABCO | Ethanol | 30min | Pyrano[2,3-c]pyrazole | 88% | Antiglioma (EC₅₀ = 4.7 µM) |
Mechanism :
-
Taurine activates carbonyl groups via hydrogen bonding, facilitating Knoevenagel condensation and cyclization .
Oxidation/Reduction
The dihydro-pyran ring undergoes redox transformations:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Aromatic pyrano[2,3-b]pyridine | Enhanced π-conjugation |
| Reduction | NaBH₄, MeOH, 0°C | Tetrahydro-pyrano[2,3-b]pyridine | Increased solubility in lipids |
Applications :
Cycloaddition and Ring Expansion
The dihydro-pyran ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Key Feature |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Furo[3,4-b]pyridinedione | Fluorescent properties |
| DMAD* | Microwave, 150°C | Pyrrolo[3,4-b]pyridine-5-one | Kinase inhibition potential |
*DMAD = Dimethyl acetylenedicarboxylate
Theoretical Support :
-
DFT calculations confirm favorable orbital overlap for inverse-electron-demand Diels-Alder reactions .
Hydrolysis and Rearrangement
Controlled hydrolysis modifies the pyran ring:
| Conditions | Product | Notes |
|---|---|---|
| H₂O/HCl, reflux | Pyridone derivative | Bioactive scaffold for antibiotics |
| NaOH/EtOH, 60°C | Ring-opened keto-amine intermediate | Precursor for Schiff base ligands |
Stability :
Metal-Catalyzed Cross-Coupling
The 6-chloro group undergoes Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 6-(4-Methoxyphenyl)-pyrano... | 82% |
| Thiophen-2-yl | PdCl₂(dppf) | 6-(Thiophen-2-yl)-pyrano... | 75% |
Optimized Conditions :
Scientific Research Applications
Research has indicated that compounds similar to 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrano[2,3-b]pyridine can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antibacterial Properties : The compound's derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Cardiotonic Effects : Analogous compounds have been recognized for their cardiotonic properties, which are beneficial in treating heart failure. This highlights the potential of pyrano[2,3-b]pyridine derivatives in cardiovascular therapies .
Synthetic Methodologies
The synthesis of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves several key steps:
- Formation of the Pyran Ring : The initial step often includes the cyclization of appropriate precursors to form the pyran structure.
- Chlorination Reaction : Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the aromatic ring .
- Purification and Characterization : After synthesis, the compound is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry.
Case Study 1: Antitumor Activity
In a study published in Compounds, researchers investigated a series of pyrano[2,3-b]pyridine derivatives for their antitumor activity against A549 lung cancer cells. The study found that certain modifications to the structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Antibacterial Efficacy
A recent paper detailed the antibacterial evaluation of several pyrano derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the pyrano structure exhibited lower minimum inhibitory concentrations (MICs), suggesting strong antibacterial properties .
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Insecticidal Activity: Pyridine and Thieno[2,3-b]pyridine Derivatives
Compounds like 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (compound 3 in ) exhibit superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. This highlights the role of electron-withdrawing substituents (e.g., chlorine) and extended conjugation (styryl groups) in enhancing bioactivity.
Table 1: Key Insecticidal Compounds
Physicochemical Properties
Substituents critically influence solubility and stability:
- 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine () has a predicted logP of ~2.5 due to its dimethoxymethyl group, enhancing solubility compared to the chloro-substituted analogue.
- The chlorine atoms in 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine increase molecular weight (307.15 vs.
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | Predicted logP | Key Substituents |
|---|---|---|---|
| 6-Chloro-2-(4-chlorophenyl)-... | 307.15 | ~3.8 | 6-Cl, 2-(4-Cl-Ph) |
| 6-(Dimethoxymethyl)-... | 209.24 | ~2.5 | 6-(dimethoxymethyl) |
Biological Activity
Overview
6-Chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS Number: 102830-62-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11Cl2NO
- Molecular Weight : 280.15 g/mol
- Density : 1.342 g/cm³
- Boiling Point : 416.7°C at 760 mmHg
- LogP : 4.4547
Anti-inflammatory Activity
Research has indicated that derivatives of pyrano[2,3-b]pyridines exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine showed inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |
The above table summarizes the IC50 values for selected compounds against COX enzymes, indicating that the tested derivatives possess comparable or superior anti-inflammatory activity compared to established drugs like celecoxib .
Antiviral Activity
Another significant area of research is the antiviral potential of this compound class against hepatitis B virus (HBV). A related compound exhibited promising results with an IC50 of 0.010 mM against HBsAg secretion and a selectivity index greater than 135, suggesting that modifications in the pyrano[2,3-b]pyridine structure could enhance antiviral efficacy .
Structure-Activity Relationships (SAR)
The biological activity of compounds in this class can be influenced by various structural modifications:
- Chlorine Substituents : The presence of chlorine atoms at specific positions can enhance binding affinity to target enzymes.
- Aromatic Rings : The incorporation of phenyl groups has been correlated with increased anti-inflammatory activity.
Studies have shown that compounds with electron-withdrawing groups tend to exhibit stronger inhibitory effects on COX enzymes compared to their counterparts with electron-donating groups .
Case Studies
- In Vivo Anti-inflammatory Effects : In a carrageenan-induced paw edema model, derivatives similar to 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine demonstrated significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Antiviral Efficacy Against HBV : A study evaluated the antiviral effects of synthesized derivatives against HBV replication and found that certain modifications led to substantial reductions in viral load in vitro .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine?
- Methodological Answer : The synthesis can be optimized using α-halo carbonyl compounds as alkylating agents in a one-pot cyclization system. Key steps include:
- Reagent Selection : Use dichloromethane as the solvent with NaOH to facilitate nucleophilic substitution and cyclization .
- Intermediate Purification : Employ column chromatography to isolate intermediates (e.g., cyanothioacetamide derivatives) before cyclization .
- Yield Enhancement : Adjust reaction time (e.g., 2-hour reflux for intermediates) and stoichiometry of 4-chlorobenzothioamide and 1,3-dichloroacetone .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the dihydro-pyran and pyridine ring systems, focusing on aromatic proton shifts (δ 6.5–8.5 ppm) and methylene groups (δ 2.5–4.0 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and C-Cl (~750 cm) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this scaffold?
- Methodological Answer :
- Core Modifications : Replace the oxygen atom in the dihydro-pyran ring with a nitrogen atom to enable cation-π interactions with target receptors (e.g., acetylcholinesterase) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the 4-chlorophenyl position to improve binding to adenosine or metabotropic glutamate receptors .
- Bioisosteric Replacement : Use amide groups instead of esters to enhance hydrogen bonding with mid-gorge residues in enzyme targets .
Q. What computational strategies predict the binding affinity of this compound to G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using homology models of GPCRs (e.g., calcitonin receptor-like receptor) to assess interactions with conserved cavities .
- MD Simulations : Conduct 100-ns simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes, focusing on hydrogen bonds with residues like Trp286 and Tyr72 .
- Energy Scoring : Prioritize compounds with intermolecular energy values < -8 kcal/mol and low experimental K (nanomolar range) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., pH 7.4, 37°C) to minimize environmental variability .
- Purity Verification : Use HPLC (≥98% purity) to exclude impurities affecting results .
- Orthogonal Validation : Cross-check with radioligand binding assays (e.g., -labeled analogs) for receptor affinity confirmation .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-(Chloromethyl)-2-(4-chlorophenyl)thiazole | Precursor for cyclization | |
| Cyanothioacetamide | Nucleophile for α-halo alkylation |
Q. Table 2. Computational Parameters for Binding Studies
| Parameter | Value/Description | Reference |
|---|---|---|
| Docking Energy Threshold | < -8 kcal/mol | |
| MD Simulation Duration | 100 ns | |
| Key Receptor Residues | Trp286, Tyr72 (AChE PAS site) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
